Cas no 2260931-90-4 (4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2))

4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 化学的及び物理的性質
名前と識別子
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- Z3481534727
- 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride
- 2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride
- 2260931-90-4
- EN300-6735503
- 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2)
-
- インチ: 1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-10-7(11)4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H
- InChIKey: ZILWPZKNWBWASO-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.OC(C(CC1C=CNC(C=1)=O)N)=O
計算された属性
- せいみつぶんしりょう: 254.0224976g/mol
- どういたいしつりょう: 254.0224976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 294
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6735503-0.05g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 0.05g |
$428.0 | 2025-03-13 | |
Enamine | EN300-6735503-10.0g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 10.0g |
$6943.0 | 2025-03-13 | |
1PlusChem | 1P028UDO-500mg |
2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |
2260931-90-4 | 95% | 500mg |
$1621.00 | 2024-05-24 | |
Aaron | AR028UM0-500mg |
2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |
2260931-90-4 | 95% | 500mg |
$1759.00 | 2025-02-17 | |
1PlusChem | 1P028UDO-5g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |
2260931-90-4 | 95% | 5g |
$5850.00 | 2024-05-24 | |
Enamine | EN300-6735503-2.5g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 2.5g |
$3165.0 | 2025-03-13 | |
Enamine | EN300-6735503-0.1g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 0.1g |
$559.0 | 2025-03-13 | |
Enamine | EN300-6735503-0.5g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 0.5g |
$1261.0 | 2025-03-13 | |
Enamine | EN300-6735503-5.0g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoic acid dihydrochloride |
2260931-90-4 | 95.0% | 5.0g |
$4683.0 | 2025-03-13 | |
1PlusChem | 1P028UDO-1g |
2-amino-3-(2-hydroxypyridin-4-yl)propanoicaciddihydrochloride |
2260931-90-4 | 95% | 1g |
$2058.00 | 2024-05-24 |
4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2)に関する追加情報
Introduction to 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) and Its Significance in Modern Chemical Biology
The compound with the CAS number 2260931-90-4, known as 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2), represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This compound, characterized by its hydrochloride salt form, has garnered attention in the scientific community due to its structural complexity and potential biological activities. The pyridine core and the α-amino functionality make it a versatile scaffold for drug discovery, particularly in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their diverse pharmacological properties. 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) is no exception. Its molecular structure incorporates both acidic and basic sites, which can be exploited for interactions with biological targets. This dual functionality has made it a subject of interest in the design of molecules that can modulate enzyme activity or receptor binding.
One of the most compelling aspects of this compound is its potential role in the development of treatments for neurological disorders. The pyridine ring is a common motif in many central nervous system (CNS) drugs, owing to its ability to cross the blood-brain barrier and interact with neurotransmitter systems. Additionally, the presence of an α-amino group suggests that it may exhibit properties similar to amino acid derivatives, which are known for their involvement in various metabolic pathways.
Recent studies have begun to explore the pharmacokinetic properties of 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2). Researchers have found that its hydrochloride salt enhances solubility, which is a critical factor in drug formulation. Improved solubility often translates to better bioavailability and efficacy. Furthermore, preliminary in vitro studies have indicated that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and oxidative stress.
The significance of this compound extends beyond its potential therapeutic applications. It serves as a valuable intermediate in synthetic chemistry, allowing researchers to build more complex molecules with tailored properties. The ability to modify the pyridine core and the side chain attached to it provides a rich palette for chemical exploration. This flexibility has already been leveraged in several synthetic campaigns aimed at creating novel analogs with enhanced biological activity.
In the realm of drug discovery, computational methods have played an increasingly important role in predicting the biological behavior of compounds like 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2). Advanced algorithms can simulate interactions between this molecule and biological targets, providing insights into its potential mode of action. These predictions are often validated through experimental studies, leading to a more efficient development process.
The compound's structure also makes it an attractive candidate for use in material science applications. Pyridine derivatives are known for their ability to form coordination complexes with metals, which can be exploited in catalysis or as sensors. The α-amino group further enhances its utility by allowing for additional functionalization strategies. This dual capability has opened up new avenues for research at the interface of chemistry and materials science.
As our understanding of molecular interactions continues to evolve, compounds like 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) will undoubtedly play a pivotal role in shaping the future of pharmaceuticals and chemical biology. Their unique structural features and versatile reactivity make them indispensable tools for researchers striving to develop innovative solutions to complex biological challenges.
In conclusion, 4-Pyridinepropanoic acid, α-amino-1,2-dihydro-2-oxo-, hydrochloride (1:2) is a compound of considerable interest due to its multifaceted applications. From its potential use in treating neurological disorders to its role as a synthetic intermediate and material science component, this molecule exemplifies the importance of interdisciplinary research in advancing scientific knowledge and technological innovation.
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